6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a synthetic compound that belongs to the class of 2,4-diaminopyrimidines. [, , ] It has gained significant attention in scientific research due to its potent and selective inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). [, , ] CDK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been implicated in various cancers. [, , ] NU6027 acts as a competitive inhibitor of CDK2, mimicking the structure of ATP and binding to the ATP-binding site of the enzyme. [, , ] This interaction disrupts the enzyme's function, leading to cell cycle arrest and potential anticancer effects. [, , ]
NU6027 is classified as:
The synthesis of NU6027 involves multiple steps typical for pyrimidine derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes:
The exact conditions (temperature, pressure, solvents) and reagents used in each step are crucial for optimizing yield and purity but are not explicitly detailed in the sources reviewed.
The molecular structure of NU6027 can be described as follows:
The three-dimensional conformation and electronic properties of NU6027 can influence its binding affinity to ATR and CDK2, impacting its inhibitory activity .
NU6027 participates in several key chemical reactions relevant to its mechanism of action:
NU6027's mechanism of action is primarily through inhibition of ATR kinase activity:
In vitro studies have demonstrated that NU6027 has an IC50 value of approximately 6.7 μM against ATR, indicating its potency as an inhibitor .
Key physical and chemical properties of NU6027 include:
These properties are critical for determining formulation strategies for potential clinical use.
NU6027 has several promising applications in scientific research and potential clinical settings:
Currently, NU6027 remains in preclinical development stages with no ongoing clinical trials reported . Further studies are necessary to fully elucidate its therapeutic potential and safety profile.
NU6027 (2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine) binds kinase domains through a unique ATP-competitive mechanism. X-ray crystallography (PDB: 1E1X) reveals that NU6027 occupies the ATP-binding cleft of CDK2 via a triplet hydrogen-bonding network between its pyrimidine core and conserved residues Glu81 and Leu83 in the catalytic site [4]. The cyclohexylmethyloxy substituent extends into a hydrophobic pocket, enhancing binding affinity through van der Waals interactions [4]. This binding mode is facilitated by the nitrosogroup at position 5, which contributes to π-π stacking interactions with adjacent aromatic residues in the kinase domain [7]. Comparative structural analysis shows that NU6027's binding conformation induces a distinct kinase domain orientation compared to other CDK inhibitors, potentially explaining its cross-reactivity with ATR kinase, which shares structural homology in the ATP-binding region [7] [9]. The compound's relatively planar configuration enables accommodation in both CDK and ATR kinase pockets, though subtle differences in binding pocket architecture contribute to differential inhibition potency [9].
Table 1: Key Structural Interactions of NU6027 with CDK2 (PDB:1E1X)
NU6027 Functional Group | Kinase Domain Residue | Interaction Type | Distance (Å) |
---|---|---|---|
2-Amino group | Glu81 | Hydrogen bond | 2.85 |
6-Amino group | Leu83 | Hydrogen bond | 3.10 |
Nitroso group | Leu83 backbone | Hydrogen bond | 2.95 |
Cyclohexylmethyloxy | Phe80, Val18, Ala144 | Hydrophobic | 3.5-4.2 |
Pyrimidine ring | Phe82 | π-π stacking | 3.80 |
NU6027 demonstrates enhanced CDK inhibitory activity compared to its structural analog NU2058 (O⁶-cyclohexylmethylguanine). Biochemical analyses reveal NU6027 exhibits approximately 2-fold greater potency against CDK2 (Ki = 1.3 ± 0.2 μM) and CDK1 (Ki = 2.5 ± 0.4 μM) compared to NU2058 (CDK2 Ki = 12 ± 3 μM; CDK1 Ki = 5 ± 1 μM) [1] [7]. This enhanced activity stems from NU6027's optimized binding interactions: (1) The pyrimidine core forms more stable hydrogen bonds with catalytic residues than NU2058's purine scaffold; (2) The nitroso group at position 5 provides additional electrostatic stabilization absent in NU2058; and (3) The cyclohexylmethyloxy moiety achieves deeper hydrophobic penetration into the ATP-binding pocket [4] [7]. Cellular assays confirm this biochemical superiority, with NU6027 inhibiting tumor cell growth at lower concentrations (mean GI₅₀ = 10 ± 6 μM) than NU2058 (mean GI₅₀ = 13 ± 7 μM) across multiple cancer cell lines [1]. Despite this enhanced potency, both compounds exhibit similar selectivity profiles within the CDK family, with minimal activity against CDK4/6 even at concentrations >100 μM [7]. The growth inhibition pattern of both compounds across tumor cell lines differs significantly from other CDK inhibitors (flavopiridol, olomoucine), suggesting distinct mechanisms of action beyond CDK inhibition [4].
Table 2: Comparative Biochemical Profiles of NU6027 and NU2058
Parameter | NU6027 | NU2058 | Enhancement Factor |
---|---|---|---|
CDK1 Ki (μM) | 2.5 ± 0.4 | 5 ± 1 | 2.0× |
CDK2 Ki (μM) | 1.3 ± 0.2 | 12 ± 3 | 9.2× |
Mean Cellular GI₅₀ (μM) | 10 ± 6 | 13 ± 7 | 1.3× |
ATR Inhibition (IC₅₀) | 6.7 μM (MCF7 cells) | Not reported | - |
DNA-PK Inhibition | None observed | None observed | - |
NU6027 demonstrates potent cellular ATR kinase inhibition, though its IC₅₀ varies significantly across experimental models. In MCF7 breast cancer cells, NU6027 inhibits irradiation-induced ATR autophosphorylation with an IC₅₀ of 6.7 ± 2.3 μM as measured by CHK1 phosphorylation at Ser345 [1] [5]. However, in GM847KD fibroblasts expressing kinase-dead ATR, the IC₅₀ decreases to 2.8 μM, suggesting cellular context significantly influences inhibition potency [5]. This variability arises from multiple factors: (1) Differential expression of ATR regulatory proteins across cell types; (2) Variable cellular uptake and retention of NU6027; and (3) Distinct activation mechanisms of ATR in response to different DNA-damaging agents [3] [5] [6]. Functionally, NU6027 treatment (4-10 μM) profoundly impacts ATR-mediated processes: It attenuates G₂/M arrest following DNA damage by >80%, suppresses RAD51 focus formation (critical for homologous recombination repair), and enhances cytotoxicity of hydroxyurea (1.8-fold) and cisplatin (1.4-fold) in an ATR-dependent manner [1] [3] [5]. Notably, NU6027 exhibits synthetic lethality when combined with PARP inhibitors or in XRCC1-deficient cells, demonstrating its biological efficacy in disrupting DNA damage response pathways [3] [6]. This cellular activity occurs without significant inhibition of the related kinases ATM or DNA-PK, as irradiation-induced autophosphorylation of these kinases remains unaffected by NU6027 treatment [3].
While NU6027 primarily inhibits CDK1/2 and ATR, emerging evidence suggests functional interference with DNA repair pathways beyond its canonical targets. Although direct inhibition of DNA-PK catalytic activity is not observed (unlike its structural analog NU7026) [2] [3], NU6027 impairs non-homologous end joining (NHEJ) through downstream effects. Specifically, NU6027 treatment (10 μM) reduces RAD51 focus formation by >80% in BRCA2-deficient cells, indicating profound homologous recombination (HR) disruption [2] [5]. This dual impairment of ATR-mediated checkpoint activation and HR repair creates synergistic vulnerability to DNA-damaging agents. NU6027 potentiates topoisomerase II poisons (etoposide, doxorubicin) by 2-19 fold in leukemia cells, comparable to the DNA-PK-specific inhibitor NU7026 [2] [5]. The functional consequences include: (1) Increased persistence of DNA double-strand breaks (measured by γH2AX foci); (2) Premature entry into mitosis with unrepaired DNA; and (3) Synergistic cytotoxicity with agents causing replication stress [5] [6] [9]. Importantly, this dual-pathway interference exhibits context-dependent efficacy: Sensitization to cisplatin is greatest in p53-proficient, MMR-competent cells (e.g., A2780 ovarian cells), while temozolomide sensitization predominates in p53-mutant, MMR-functional models [5] [6]. This differential activity highlights the therapeutic potential of NU6027 as a chemo-sensitizer across diverse genomic contexts.
Table 3: Functional Consequences of NU6027-Mediated Pathway Inhibition
Target Pathway | Functional Consequence | Validating Experimental Evidence |
---|---|---|
CDK1/2 Inhibition | Cell cycle arrest at G₁/S transition | pRbT821 phosphorylation suppression (42±27% at 10 μM) [3] |
ATR-CHK1 Signaling | Attenuated G₂/M arrest; reduced CHK1 phosphorylation | 82% suppression of G₂/M checkpoint after DNA damage [1] [5] |
Homologous Recombination | Impaired RAD51 focus formation; synthetic lethality with PARPi | 82% reduction in RAD51 foci in BRCA2-deficient cells [5] |
NHEJ Pathway | Increased DNA double-strand breaks persistence | Enhanced etoposide-induced DSBs (1.9-fold) [2] |
Mismatch Repair (MMR) | Context-dependent chemo-sensitization | Preferential cisplatin sensitization in MMR-proficient cells [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7